molecular formula C7H12SSn B3342837 Stannane, trimethyl-2-thienyl- CAS No. 37496-13-2

Stannane, trimethyl-2-thienyl-

Cat. No.: B3342837
CAS No.: 37496-13-2
M. Wt: 246.95 g/mol
InChI Key: ZGWZWRHJHVTXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, trimethyl-2-thienyl-:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Organotin Halide Method: One common method involves the reaction of an organotin halide with a thiophene derivative. For example, trimethyltin chloride can react with 2-thienylmagnesium bromide to produce stannane, trimethyl-2-thienyl-.

    Grignard Reagent Method: Another method involves the use of Grignard reagents. The reaction between trimethyltin chloride and 2-thienylmagnesium bromide in an inert atmosphere yields the desired compound[][1].

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually conducted under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Stannane, trimethyl-2-thienyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: It can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions where the tin atom is replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled temperature and pressure.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.

    Substitution: Halogens or other electrophiles in the presence of a catalyst or under UV light.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Stannane, trimethyl-2-thienyl- is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.

    Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds[][1].

Biology and Medicine:

Industry:

    Material Science: Used in the production of advanced materials, including conductive polymers and other electronic materials.

    Agriculture: Organotin compounds, including stannane, trimethyl-2-thienyl-, are used in the formulation of pesticides and fungicides[][1].

Mechanism of Action

The mechanism by which stannane, trimethyl-2-thienyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with biological molecules, disrupting normal cellular processes. In catalysis, the tin atom facilitates the formation and breaking of chemical bonds, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

    Trimethylstannane: Similar in structure but lacks the 2-thienyl group, making it less reactive in certain organic synthesis reactions.

    Tributyltin Compounds: These have longer alkyl chains and are used in different applications, such as antifouling paints and biocides.

Uniqueness:

Properties

IUPAC Name

trimethyl(thiophen-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWZWRHJHVTXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471799
Record name Stannane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37496-13-2
Record name Stannane, trimethyl-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiophene (2.1 g, 25.0 mmol) in anhydrous THF (50 mL) was added dropwise over 30 minutes at -38 C. t-butyllithium in pentane (1.6M, 16.0 mL, 25.6 mmol). The solution was stirred for 1 h at -38 C. and then cooled to -78 C. Trimethyltin chloride in THF (1M, 25.3 mL, 25.3 mmol) was added dropwise over 30 min. The reaction was then stirred for 2 h at-78 C. and then for 15 h at r.t. The solvent was evaporated and the resulting yellow solid was taken up in ether, washed with water and dried Na2SO4 and then evaporated to give a light brown liquid which solidified on standing.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25.3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stannane, trimethyl-2-thienyl-
Reactant of Route 2
Reactant of Route 2
Stannane, trimethyl-2-thienyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.